molecular formula C20H18FN5O2 B14924365 6-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14924365
M. Wt: 379.4 g/mol
InChI Key: IEEDRRKQEPOEJF-UHFFFAOYSA-N
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Description

6-(4-FLUOROPHENYL)-N~4~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, an imidazole ring, and an isoxazolo[5,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its ability to interact with various biological targets.

Preparation Methods

The synthesis of 6-(4-FLUOROPHENYL)-N~4~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step synthetic routes. The process begins with the preparation of the isoxazolo[5,4-b]pyridine core, followed by the introduction of the fluorophenyl group and the imidazole ring. Common synthetic methods include:

    Cyclization Reactions: Formation of the isoxazolo[5,4-b]pyridine core through cyclization reactions involving appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.

    Coupling Reactions: Attachment of the imidazole ring using coupling reagents and catalysts.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often employing automated synthesis and purification techniques.

Chemical Reactions Analysis

6-(4-FLUOROPHENYL)-N~4~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazole ring.

    Substitution: The fluorophenyl group can undergo further substitution reactions to introduce additional functional groups.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and coupling reagents (e.g., palladium catalysts).

Scientific Research Applications

6-(4-FLUOROPHENYL)-N~4~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study the interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is employed in chemical biology to investigate cellular pathways and mechanisms of action.

    Industrial Applications: It may be used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-(4-FLUOROPHENYL)-N~4~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar compounds to 6-(4-FLUOROPHENYL)-N~4~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other imidazopyridine derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their biological activity and specificity. Examples of similar compounds include:

    Imidazo[4,5-b]pyridine Derivatives: Known for their biological activity as GABA A receptor agonists and proton pump inhibitors.

    Fluorophenyl Derivatives: Used in various therapeutic applications due to their ability to interact with biological targets.

The uniqueness of 6-(4-FLUOROPHENYL)-N~4~-[3-(1H-IMIDAZOL-1-YL)PROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18FN5O2

Molecular Weight

379.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18FN5O2/c1-13-18-16(19(27)23-7-2-9-26-10-8-22-12-26)11-17(24-20(18)28-25-13)14-3-5-15(21)6-4-14/h3-6,8,10-12H,2,7,9H2,1H3,(H,23,27)

InChI Key

IEEDRRKQEPOEJF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

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